molecular formula C14H13ClO4S2 B12557839 Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- CAS No. 142790-05-4

Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12557839
CAS No.: 142790-05-4
M. Wt: 344.8 g/mol
InChI Key: ZJQANRUVWCQZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C14H13ClO4S2. This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of methyl and sulfonyl groups attached to the benzene ring. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of toluene derivatives followed by chlorination. One common method includes the reaction of 2-methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid+SOCl2Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-+SO2+HCl\text{2-Methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-} + \text{SO}_2 + \text{HCl} 2-Methyl-5-[(4-methylphenyl)sulfonyl]benzenesulfonic acid+SOCl2​→Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-+SO2​+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.

    Reduction Reactions: Can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Undergoes oxidation to form sulfonic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed from reaction with amines

    Sulfonate Esters: Formed from reaction with alcohols

    Sulfonic Acids: Formed from oxidation reactions

Scientific Research Applications

Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of stable covalent bonds with the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler analog without the methyl and additional sulfonyl groups.

    4-Methylbenzenesulfonyl chloride: Contains a single methyl group on the benzene ring.

    4-(Methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group in addition to the sulfonyl chloride group.

Uniqueness

Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both methyl and sulfonyl groups, which enhance its reactivity and functional versatility. This compound’s structure allows for specific interactions and reactions that are not possible with simpler analogs, making it valuable in specialized applications.

Properties

CAS No.

142790-05-4

Molecular Formula

C14H13ClO4S2

Molecular Weight

344.8 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)sulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C14H13ClO4S2/c1-10-3-6-12(7-4-10)20(16,17)13-8-5-11(2)14(9-13)21(15,18)19/h3-9H,1-2H3

InChI Key

ZJQANRUVWCQZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.